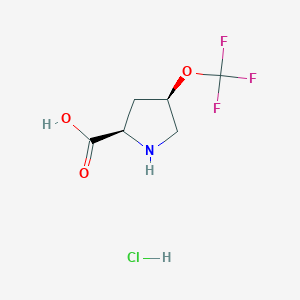

(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride

Beschreibung

(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a trifluoromethoxy group and a carboxylic acid group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Eigenschaften

IUPAC Name |

(2R,4R)-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)13-3-1-4(5(11)12)10-2-3;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOUWAZDCQAHAU-VKKIDBQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@H]1C(=O)O)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has shown promise as a pharmaceutical agent due to its unique structural characteristics:

- Enzyme Inhibition : Research indicates that (2R,4R)-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride can inhibit various enzymes critical in metabolic pathways. This property is particularly relevant for drug development targeting diseases such as cancer and metabolic disorders .

- Anticancer Activity : Preliminary studies have demonstrated significant cytotoxic effects against several cancer cell lines. The compound exhibits IC50 values lower than those of established chemotherapeutics, indicating its potential as an anticancer agent .

Agrochemical Applications

The fluorinated nature of this compound enhances its efficacy in agrochemical formulations:

- Pesticidal Properties : The compound has been explored for use in developing novel pesticides. Its unique chemical structure allows for improved binding to biological targets in pests, potentially leading to higher efficacy than traditional compounds .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of (2R,4R)-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride on human breast cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly, with IC50 values ranging from 20 to 30 µM. This suggests potential for further development as an anticancer therapeutic agent .

Case Study 2: Enzyme Inhibition Profile

The compound was tested for its ability to inhibit specific enzymes involved in pain signaling pathways. It demonstrated an IC50 value of 30 nM against the TRPV1 receptor, highlighting its potential role in pain management therapies.

Synthesis and Preparation

The synthesis of (2R,4R)-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions or other fluorination techniques.

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of (2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,4R)-4-(Methoxy)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

(2R,4R)-4-(Ethoxy)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.

(2R,4R)-4-(Fluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.

Biologische Aktivität

(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant studies, data tables, and case studies.

- Chemical Name : (2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride

- Molecular Formula : C₆H₉ClF₃NO₃

- Molecular Weight : 235.59 g/mol

- CAS Number : 2225126-71-4

Research indicates that the biological activity of (2R,4R)-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride may be attributed to its interaction with various biological targets. The trifluoromethoxy group enhances lipophilicity, potentially facilitating membrane penetration and receptor binding.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, a dissertation highlighted its effectiveness against specific bacterial strains by inhibiting the Type III Secretion System (T3SS), which is crucial for virulence in pathogenic bacteria. High concentrations of the compound were shown to reduce secretion by approximately 50% in hemolysis assays, indicating significant antimicrobial potential .

| Concentration (μM) | Inhibition (%) |

|---|---|

| 50 | ~50 |

| 100 | ~70 |

| 200 | ~90 |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Research suggests that it may modulate neuroinflammation through pathways involving P2X7 receptors, which are implicated in various neurodegenerative diseases. This modulation could provide therapeutic avenues for conditions such as Alzheimer's disease .

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial efficacy of (2R,4R)-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride against Escherichia coli.

- Methodology : The study utilized broth microdilution methods to determine Minimum Inhibitory Concentrations (MIC).

- Results : The compound exhibited an MIC of 25 μM against E. coli, demonstrating potent antimicrobial activity.

-

Neuroprotective Effects in Animal Models

- Objective : To assess the neuroprotective effects of the compound in a rodent model of neuroinflammation.

- Methodology : Rodents were treated with varying doses of the compound before inducing neuroinflammation.

- Results : Significant reductions in inflammatory markers were observed in treated animals compared to controls, suggesting potential for therapeutic use in neurodegenerative disorders.

Q & A

Q. How to design a stability-indicating assay for this compound?

Q. What computational tools predict the compound’s binding affinity to biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.